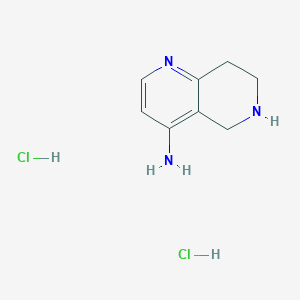

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2,(H2,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUGUILJMUBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CN=C21)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .

科学研究应用

Chemical Properties and Structure

Molecular Formula : C8H11N3·2HCl

Molecular Weight : 205.15 g/mol

SMILES Representation : C1CNCC2=C(C=CN=C21)N

InChIKey : WQOCIAIXVFNOKT-UHFFFAOYSA-N

The compound features a tetrahydronaphthyridine scaffold, which is significant for its diverse biological activities and chemical reactivity.

Antiviral Activity

Research has demonstrated that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine can act as potent inhibitors of HIV-1 integrase. These compounds target the allosteric site of the integrase enzyme, disrupting its function and preventing viral replication. A study highlighted the structure-activity relationships of these derivatives and their efficacy in inhibiting HIV-1 infection in cell cultures .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. For instance, one study reported an IC50 value indicating effective inhibition of cellular proliferation in colorectal carcinoma xenografts when administered orally .

Central Nervous System Activity

Compounds with a naphthyridine scaffold have been investigated for their potential as negative allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders. Preliminary studies suggest that this compound may enhance understanding and treatment options for conditions such as anxiety and depression .

Synthesis and Mechanisms of Action

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride involves several key steps:

- Asymmetric Synthesis : Recent advancements have introduced an atom-economical protocol for synthesizing this compound without the need for chromatography or distillation purification processes .

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors within biological pathways. Its structural characteristics allow it to modulate the activity of these targets effectively.

Study on mGluR Modulation

A focused study synthesized radiolabeled variants of this compound for PET imaging applications. The findings suggested its selectivity for mGlu2 receptors in rat brain sections could be beneficial for imaging CNS-related pathologies .

Anticancer Efficacy

Another investigation assessed the effects of this compound on tumor growth rates in mice models with colorectal carcinoma. The results indicated significant reductions in tumor growth when administered under specified dosing schedules .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives are designed to interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects :

- The amine group at position 4 in the target compound provides a nucleophilic site for derivatization, making it versatile for forming amide or urea linkages in drug candidates. In contrast, the hydroxyl group in the 4-ol analog (C₈H₁₂Cl₂N₂O) limits reactivity to electrophilic substitutions or hydrogen bonding .

- The ethyl carboxylate in C₁₀H₁₄Cl₂N₂O₂ introduces ester functionality, which is hydrolytically labile and useful in prodrug strategies .

- Bromo substituents (e.g., 3-bromo derivative) enable cross-coupling reactions (e.g., Suzuki-Miyaura), critical for introducing aryl or heteroaryl groups .

Physicochemical Properties :

- The dihydrochloride salt form of the target compound enhances aqueous solubility (>50 mg/mL in water), whereas neutral analogs like the benzyl-substituted derivative (C₁₄H₁₈Cl₂N₄) exhibit higher logP values (~2.5), favoring CNS penetration .

- Sapropterin dihydrochloride (C₉H₁₅N₅O₃·2HCl) has a more complex structure with a pteridine ring and chiral centers, resulting in specific biological activity but lower synthetic accessibility compared to naphthyridine derivatives .

Biological and Pharmacological Profiles: The target compound’s rigid bicyclic structure mimics purine scaffolds, making it a favored core for kinase inhibitors (e.g., JAK2, BTK).

生物活性

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride (CAS Number: 1909327-21-4) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHN·2HCl

Molecular Weight: 210.15 g/mol

SMILES Representation: C1CNCC2=C(C=CN=C21)N

InChI Key: WQOCIAIXVFNOKT-UHFFFAOYSA-N

The compound features a tetrahydro-naphthyridine structure which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological macromolecules. Its structural characteristics allow it to interact with specific receptors and enzymes, modulating their activity and influencing various biological pathways.

Anticancer Properties

Research has indicated that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine exhibit significant anticancer activity. A study demonstrated that compounds derived from this naphthyridine framework showed cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.47 |

| A549 | 15.03 |

| CEM-SS | 12.50 |

These compounds were found to induce apoptosis in cancer cells through mechanisms that include DNA intercalation and modulation of apoptotic pathways .

Antiviral Activity

A series of studies have focused on the antiviral potential of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine derivatives against HIV. These derivatives target the LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme and inhibiting viral replication. Structure-activity relationship studies have identified key modifications that enhance antiviral potency .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that certain derivatives exhibit activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

- Cytotoxicity Studies : A study published in ResearchGate highlighted the synthesis of novel 5,6,7,8-tetrahydro-1,6-naphthyridin derivatives that demonstrated cytotoxic properties against human cancer cell lines . The research emphasized the importance of structural modifications in enhancing biological activity.

- Antiviral Research : A significant investigation into HIV treatment strategies revealed that specific naphthyridine derivatives could effectively inhibit HIV replication in vitro by targeting integrase . This research underlines the therapeutic potential of these compounds in antiviral drug development.

- Bioactivity Analysis : An article in PMC discussed the broader category of naphthyridine derivatives and their diverse bioactivities including anti-inflammatory and immunomodulatory effects . This context provides insight into the potential applications of this compound beyond oncology.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride, and what experimental conditions optimize yield?

- Methodology : The compound is typically synthesized via multi-step pathways involving cyclization of precursor amines or pyridine derivatives. For example, a dichloroethane-mediated reaction with 1-chloroethyl chloroformate under reflux (90°C for 2 hours) has been reported to yield intermediates, followed by hydrochloric acid treatment to form the dihydrochloride salt . Microwave-assisted synthesis or continuous flow reactors may enhance efficiency .

- Key Considerations : Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control are critical to avoid side reactions. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the naphthyridine backbone and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms stoichiometry of the dihydrochloride salt .

- Data Interpretation : Compare spectral data with structurally similar compounds, such as 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride, to identify positional isomerism or salt formation discrepancies .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Findings : The dihydrochloride form enhances aqueous solubility compared to the free base. Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 3). Store lyophilized at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case Study : Preliminary studies on structurally similar naphthyridines (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride) show varying IC₅₀ values in enzyme inhibition assays due to differences in assay pH or co-solvents (e.g., DMSO vs. ethanol) .

- Mitigation : Standardize assay conditions (e.g., buffer composition, temperature) and validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

- Experimental Design :

- Step 1 : Use Boc-protected intermediates to prevent undesired protonation during cyclization.

- Step 2 : Employ HATU or other coupling reagents for amide bond formation in anhydrous conditions .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to halt reactions at optimal conversion .

Q. What computational tools predict the pharmacological interactions of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like kinases or GPCRs. Quantitative structure–activity relationship (QSAR) models trained on analogs (e.g., sapropterin dihydrochloride) predict bioavailability and toxicity .

- Validation : Cross-validate predictions with in vitro binding assays (e.g., fluorescence polarization) and ADMET profiling .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。